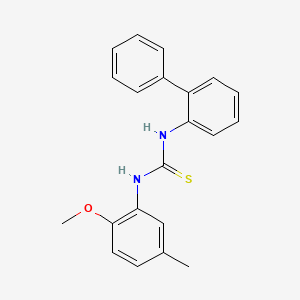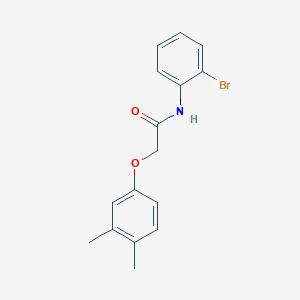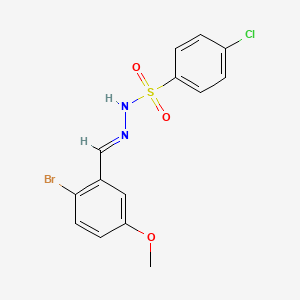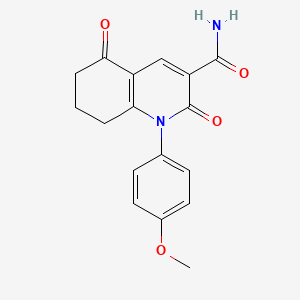
N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea, also known as BMTU, is a synthetic compound that belongs to the class of thioureas. It has been extensively studied for its potential therapeutic applications in various fields, including cancer, diabetes, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various fields. In cancer research, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has also been studied for its potential use in diabetes treatment, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cell proliferation, angiogenesis, and inflammation. N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and angiogenesis. Additionally, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation and cancer.
Biochemical and Physiological Effects
N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer research, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to induce apoptosis and inhibit angiogenesis, which can lead to the inhibition of tumor growth. In diabetes research, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to improve glucose tolerance and insulin sensitivity, which can help regulate blood sugar levels. Additionally, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea is its low toxicity, which makes it a promising candidate for therapeutic applications. Additionally, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have a high selectivity for certain enzymes and signaling pathways, which can reduce the risk of off-target effects. However, one limitation of N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea research. In cancer research, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea could be further studied for its potential use in combination therapy with other anticancer drugs. Additionally, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea could be studied for its potential use in other types of cancer, such as breast cancer and lung cancer. In diabetes research, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea could be further studied for its potential use in combination therapy with other antidiabetic drugs. Additionally, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea could be studied for its potential use in other metabolic disorders, such as obesity and metabolic syndrome. Finally, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea could be studied for its potential use in neurodegenerative diseases other than Alzheimer's disease and Parkinson's disease, such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion
In conclusion, N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea is a promising compound with potential therapeutic applications in various fields, including cancer, diabetes, and neurodegenerative diseases. Its low toxicity and high selectivity make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea can be synthesized by reacting 2-methoxy-5-methylphenyl isothiocyanate with 2-aminobiphenyl in the presence of a base such as sodium hydroxide. The reaction yields N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea as a white crystalline solid with a melting point of 212-214°C.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(2-phenylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-15-12-13-20(24-2)19(14-15)23-21(25)22-18-11-7-6-10-17(18)16-8-4-3-5-9-16/h3-14H,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCSOBHWYMKBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-2-yl-3-(2-methoxy-5-methylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B5733963.png)


![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)
![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)


![4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5734014.png)
![N-{[(4-fluorobenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5734017.png)


![methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5734042.png)
![2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5734044.png)